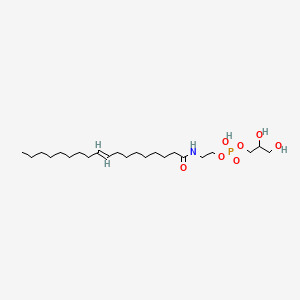
Lamivudine-13C1,d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lamivudine-13C1,d2 is a stable isotope-labeled compound of lamivudine, a nucleoside reverse transcriptase inhibitor used primarily in the treatment of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections . The stable isotope labeling involves the incorporation of carbon-13 and deuterium atoms, which are non-radioactive and can be used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lamivudine-13C1,d2 involves the incorporation of stable isotopes into the lamivudine molecule. The general synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of labeled starting materials, such as 13C-labeled cytosine and deuterium-labeled intermediates.
Coupling Reaction: The labeled cytosine is coupled with a thiolactone intermediate to form the oxathiolane ring structure.
Hydroxymethylation: The oxathiolane intermediate undergoes hydroxymethylation to introduce the hydroxymethyl group at the 5-position.
Final Assembly: The final step involves the assembly of the labeled lamivudine molecule through a series of protection and deprotection steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of labeled starting materials.
Optimization: Optimization of reaction conditions to ensure high yield and purity.
Purification: Purification of the final product using techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Lamivudine-13C1,d2 undergoes various chemical reactions, including:
Oxidation: Oxidation reactions involving the hydroxymethyl group.
Reduction: Reduction reactions to modify the oxathiolane ring structure.
Substitution: Nucleophilic substitution reactions involving the cytosine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium azide and thiols are employed.
Major Products
The major products formed from these reactions include modified lamivudine derivatives with altered pharmacological properties .
Scientific Research Applications
Lamivudine-13C1,d2 has a wide range of scientific research applications, including:
Mechanism of Action
Lamivudine-13C1,d2 exerts its effects through the following mechanism:
Phosphorylation: It is phosphorylated intracellularly to its active 5’-triphosphate metabolite, lamivudine triphosphate.
Incorporation into Viral DNA: The active metabolite is incorporated into viral DNA by HIV reverse transcriptase and HBV polymerase.
DNA Chain Termination: This incorporation results in the termination of DNA chain elongation, thereby inhibiting viral replication.
Comparison with Similar Compounds
Similar Compounds
Zidovudine: Another nucleoside reverse transcriptase inhibitor used in the treatment of HIV.
Emtricitabine: A nucleoside reverse transcriptase inhibitor with a similar mechanism of action.
Tenofovir: A nucleotide reverse transcriptase inhibitor used in combination with other antiretroviral agents.
Uniqueness
Lamivudine-13C1,d2 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific research. This labeling provides valuable insights into the pharmacokinetics and pharmacodynamics of lamivudine, making it a powerful tool in drug development and research .
Properties
Molecular Formula |
C8H11N3O3S |
|---|---|
Molecular Weight |
232.26 g/mol |
IUPAC Name |
4-amino-1-[(2R,5S)-2-[dideuterio(hydroxy)methyl]-1,3-oxathiolan-5-yl](213C)pyrimidin-2-one |
InChI |
InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+/m0/s1/i3D2,8+1 |
InChI Key |
JTEGQNOMFQHVDC-PPUZHDCLSA-N |
Isomeric SMILES |
[2H]C([2H])([C@@H]1O[C@@H](CS1)N2C=CC(=N[13C]2=O)N)O |
Canonical SMILES |
C1C(OC(S1)CO)N2C=CC(=NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![[(2R,5R)-3,4-bis[(4-chlorobenzoyl)oxy]-5-methoxyoxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B13855084.png)

![(17-Methoxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl)methanol](/img/structure/B13855111.png)
![(2R,3R,4R,5S)-6-((1-(4-((S)-2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)benzyl)piperidine-4-carbonyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid](/img/structure/B13855113.png)
